molecular formula C20H17ClN2O2 B2590430 N-benzyl-6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide CAS No. 338400-60-5

N-benzyl-6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide

Cat. No.: B2590430
CAS No.: 338400-60-5
M. Wt: 352.82
InChI Key: VNNRDFDSCKHUNV-UHFFFAOYSA-N
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Description

N-benzyl-6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a benzyl group, a chloro substituent, and a methoxyphenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloronicotinic acid, benzylamine, and 4-methoxyaniline.

    Amidation Reaction: The key step involves the formation of the carboxamide bond. This is achieved by reacting 6-chloronicotinic acid with benzylamine and 4-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent on the pyridine ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The carboxamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution: Depending on the nucleophile used, products may include derivatives with different substituents on the pyridine ring.

    Oxidation: Oxidation may yield products with higher oxidation states, such as carboxylic acids or ketones.

    Reduction: Reduction can lead to the formation of alcohols or amines.

    Hydrolysis: Hydrolysis results in the formation of 6-chloronicotinic acid and the corresponding amine.

Scientific Research Applications

N-benzyl-6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It finds applications in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide
  • 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
  • 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide

Uniqueness

N-benzyl-6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide is unique due to the presence of both benzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-25-18-10-8-17(9-11-18)23(14-15-5-3-2-4-6-15)20(24)16-7-12-19(21)22-13-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNRDFDSCKHUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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